![molecular formula C22H12ClF3N2O3 B609316 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid CAS No. 1392809-08-3](/img/structure/B609316.png)

4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid

Descripción general

Descripción

This compound is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are also common in the synthesis of these types of compounds .Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using computational methods . The molecular weight of a similar compound, 4-(Trifluoromethyl)benzoyl chloride, is 208.565 .Chemical Reactions Analysis

Reactions at the benzylic position are common in the chemistry of these compounds. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 208.565, and they can be viewed as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Synthesis Processes and Derivative Formation

New Synthesis Approaches : Research by Chen & Ren (2014) explored new synthesis techniques using 4-methyl-benzoic acid, leading to various derivatives with potential applications in chemical engineering.

Antimicrobial Activities of Derivatives : Studies like those conducted by El-Meguid (2014) focus on synthesizing new compounds containing a moiety similar to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid, revealing significant antimicrobial properties against various bacteria and fungi.

Nitration Processes : Research on the nitration of similar benzoic acid derivatives was conducted by Arient et al. (1967), indicating potential applications in the development of dyes and pigments.

Supramolecular Assemblies : Work by Seidel et al. (1995) on acid-functionalized derivatives shows the formation of two-dimensional supramolecular assemblies, suggesting applications in material science and nanotechnology.

Biological and Environmental Applications

Occurrence in Nature and Additives : Del Olmo et al. (2017) provide an overview of the natural occurrence and use of benzoic acid and its derivatives in foods, cosmetics, and pharmaceuticals, underlining the widespread application and exposure of these compounds in various industries (del Olmo, Calzada, & Nuñez, 2017).

Synthesis of Plant Growth Regulators : The synthesis of heterocyclic compounds related to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid for use as plant growth regulators was explored by Harris & Huppatz (1978).

Antibacterial and Antifungal Properties : Research on the synthesis and evaluation of novel benzoimidazole Schiff′s bases and their C-nucleoside derivatives, which are structurally related to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid, indicates strong antimicrobial properties (Abd El-Meguid & Abdelwahed, 2014).

Biosynthesis in Plants and Bacteria : Hertweck et al. (2001) discuss the biosynthesis of benzoic acid, a basic structural element in many natural products, providing insight into its role in both plant and bacterial metabolism (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Chemical Properties and Applications

Transition Metal Complexes : Research on the synthesis of transition metal complexes using triazole-benzoic acid derivatives highlights their potential in crystallography and spectroscopic analysis (Wang et al., 2018).

Directed Lithiation : Studies like that by Bennetau et al. (1995) on the lithiation of unprotected benzoic acids, which are structurally related to the compound of interest, reveal significant implications for organic synthesis and pharmaceutical applications.

Propiedades

IUPAC Name |

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANLZOIRUUHIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

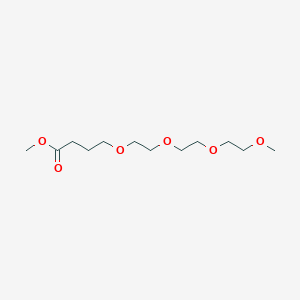

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

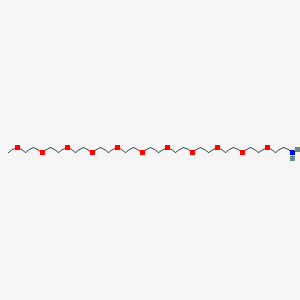

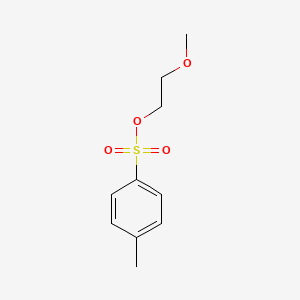

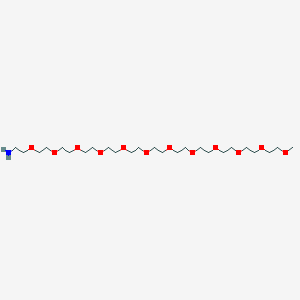

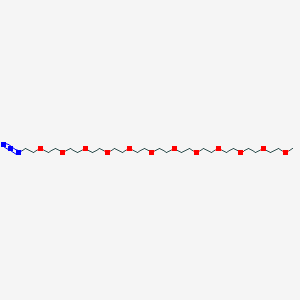

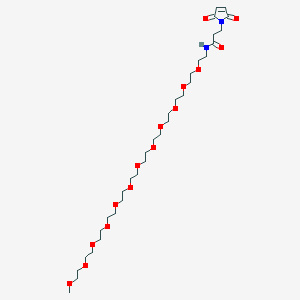

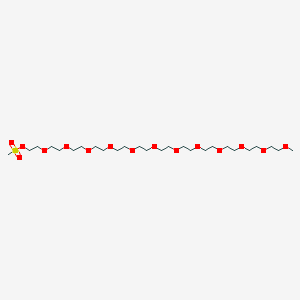

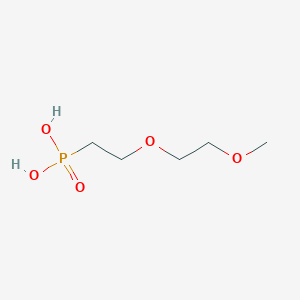

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.